2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide
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Overview
Description
2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzamide ring and a 1,1-dioxothiazinan-2-yl group attached to the phenyl ring
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is URAT1 . URAT1, or Urate Transporter 1, is a protein that in humans is encoded by the SLC22A12 gene. It is primarily found in the kidneys and is involved in the regulation of blood urate levels.
Mode of Action
2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide acts as a selective inhibitor of URAT1 . It has a significant inhibitory activity on uric acid uptake and URAT1-mediated uric acid transport in renal proximal tubule epithelial cells (RPTECs) .
Biochemical Pathways
The compound’s action on URAT1 affects the reabsorption of uric acid in the kidneys . By inhibiting URAT1, the compound reduces the reabsorption of uric acid from the renal tubular lumen, leading to increased excretion of uric acid in the urine and a decrease in serum uric acid levels .
Pharmacokinetics
It has been reported that the compound is effective in reducing serum uric acid levels in patients with or without gout . Most patients achieve a target serum uric acid level of ≤ 2 under a maintenance dose of 2 or 4 mg once daily .
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in serum uric acid levels . This can help manage conditions such as gout and hyperuricemia, where high levels of uric acid in the blood can lead to the formation of urate crystals, causing inflammation and pain in the joints .
Action Environment
Factors such as the patient’s renal function, hepatic function, and the presence of other medications may affect the compound’s pharmacokinetics and overall effectiveness .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide, or Dotinurad, acts as a selective uric acid reabsorption inhibitor . It interacts with the URAT1 protein, a urate transporter, to inhibit uric acid reabsorption .
Cellular Effects
Dotinurad influences cell function by inhibiting the reabsorption of uric acid in renal proximal tubular epithelial cells . This can impact cellular metabolism, particularly the metabolism of uric acid .
Molecular Mechanism
At the molecular level, Dotinurad exerts its effects by binding to the URAT1 protein and inhibiting its function . This leads to a decrease in uric acid reabsorption and a subsequent decrease in plasma uric acid levels .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Dotinurad has been observed to maintain its inhibitory effects on uric acid reabsorption
Metabolic Pathways
Dotinurad is involved in the metabolic pathway of uric acid. It interacts with the URAT1 protein to influence the reabsorption of uric acid .
Transport and Distribution
Dotinurad is transported and distributed within cells via its interaction with the URAT1 protein
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amine groups are acylated with appropriate acyl chlorides to form the benzamide structure.
Chlorination: Chlorine atoms are introduced at the desired positions using chlorinating agents like thionyl chloride.
Cyclization: The final step involves the cyclization of the intermediate compound to form the 1,1-dioxothiazinan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Lacks the 1,1-dioxothiazinan-2-yl group, resulting in different chemical and biological properties.
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide:
Uniqueness
2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is unique due to the presence of both chlorine atoms and the 1,1-dioxothiazinan-2-yl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-16(19)15(11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOBMWWFEJUCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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